Cyanine3 maleimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

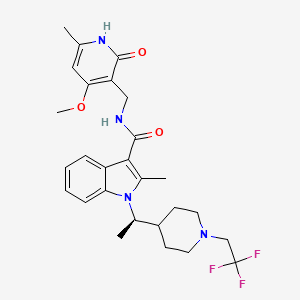

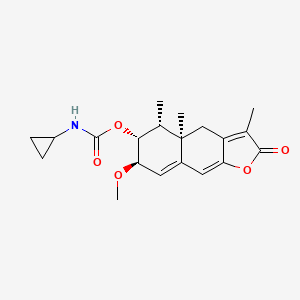

Cyanine3 maleimide is a thiol-reactive fluorescent dye that belongs to the cyanine family. It is widely used in bioconjugation and labeling of biomolecules, such as proteins and peptides, due to its high fluorescence quantum yield and excellent photostability. The compound is particularly useful for labeling cysteine residues in proteins and other thiolated molecules, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: Cyanine3 maleimide is synthesized through a series of chemical reactions involving the formation of the cyanine dye core followed by the introduction of the maleimide group. The synthesis typically involves the following steps:

Formation of the Cyanine Dye Core: The cyanine dye core is synthesized by condensing a quaternary ammonium salt with a heterocyclic compound, such as indole or benzothiazole, under basic conditions.

Introduction of the Maleimide Group: The maleimide group is introduced by reacting the cyanine dye core with maleic anhydride or a maleimide derivative under mild conditions

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:

Bulk Synthesis: Large quantities of the cyanine dye core are synthesized in batch reactors.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product is subjected to rigorous quality control tests, including NMR, HPLC-MS, and fluorescence spectroscopy, to ensure its purity and performance

化学反応の分析

Types of Reactions: Cyanine3 maleimide primarily undergoes addition reactions with thiols, forming stable thioether bonds. This reaction is highly selective and efficient, making it ideal for bioconjugation .

Common Reagents and Conditions:

Thiol-Containing Compounds: The primary reagents used in reactions with this compound are thiol-containing compounds, such as cysteine residues in proteins.

Reaction Conditions: The reaction is typically carried out in aqueous buffer solutions at neutral to slightly basic pH (pH 7-7.5). .

Major Products: The major product formed from the reaction of this compound with thiols is a thioether-linked conjugate, which is highly stable and retains the fluorescent properties of the cyanine dye .

科学的研究の応用

Cyanine3 maleimide has a wide range of applications in scientific research, including:

Fluorescent Labeling: It is extensively used for fluorescent labeling of proteins, peptides, and other biomolecules, enabling visualization and tracking in various biological assays

Immunoassays: The compound is used in immunoassays to detect and quantify specific antigens or antibodies, providing high sensitivity and specificity.

Medical Diagnostics: The dye is used in medical diagnostics for imaging and detecting diseases, such as cancer, due to its high fluorescence intensity and stability.

Environmental Monitoring: this compound is used in environmental monitoring to detect and quantify pollutants and toxins in water and soil samples.

作用機序

Cyanine3 maleimide exerts its effects through the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiols to form stable thioether bonds, effectively labeling the target molecule. This labeling allows for the visualization and tracking of the biomolecule in various assays and imaging techniques .

Molecular Targets and Pathways: The primary molecular targets of this compound are thiol-containing biomolecules, such as cysteine residues in proteins. The compound does not significantly interfere with the biological activity of the labeled molecule, making it suitable for a wide range of applications .

類似化合物との比較

Cyanine3 maleimide is unique in its high fluorescence quantum yield and excellent photostability, making it superior to many other fluorescent dyes. Similar compounds include:

TAMRA (Tetramethylrhodamine): TAMRA has similar fluorescence properties but is less stable and has a lower quantum yield compared to this compound.

Alexa Fluor 555: This dye has comparable fluorescence properties but is more expensive and less widely used than this compound.

DyLight 550: DyLight 550 has similar excitation and emission spectra but is less photostable than this compound.

BODIPY TMR-X: This dye has similar fluorescence characteristics but is less efficient in labeling thiol-containing biomolecules.

This compound stands out due to its combination of high fluorescence intensity, stability, and efficiency in labeling thiol-containing biomolecules, making it a preferred choice in many scientific research applications .

特性

CAS番号 |

1593644-29-1 |

|---|---|

IUPAC名 |

N/A |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cyanine3 maleimide, Cyanine 3 maleimide, Cy3 maleimide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)

![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)